molecular formula C12H10ClNO3 B1363991 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 66176-24-7

6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1363991
CAS RN: 66176-24-7
M. Wt: 251.66 g/mol
InChI Key: YVRGGPBWRTYCDP-UHFFFAOYSA-N
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Description

“6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is related to fluoroquinolonic acid, which is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” include a melting point of 226-227 degrees Celsius .

Scientific Research Applications

Structural Analysis and Synthesis

  • Synthesis and Structural Determination : A study by Farrayeh et al. (2013) demonstrated the synthesis of a related compound, 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester, through the interaction of salicylaldehyde oxyanion with a related quinolone compound. This process included reductive cyclization and acid-catalyzed hydrolysis, revealing its potential in forming structurally complex molecules (Farrayeh et al., 2013).

Physicochemical Properties

  • Investigating Physicochemical Properties : Research by Qiuxiang (2002) focused on a similar compound, studying its melting and dissociation properties. This study is significant for understanding the compound's behavior in different conditions, which is crucial for its application in various scientific fields (Qiuxiang, 2002).

Chemical Reactions and Mechanisms

  • Alkylation Studies : Ukrainets et al. (2006) explored the alkylation of ethyl esters of quinoline-3-carboxylic acid, a process integral to the modification of the chemical structure and properties of these compounds, indicating the scope for diversifying the utility of such molecules (Ukrainets et al., 2006).

Antimicrobial Applications

  • Antimicrobial Activity : The study of compounds structurally related to 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown promise in antimicrobial applications. For instance, a study by Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a related quinolone compound and tested them for antibacterial and antifungal activities (Patel et al., 2010).

Crystal Structure and Solid-State Chemistry

  • Crystallographic Studies : Bauer et al. (2009) conducted a study on quinolone compounds featuring halogen bonding, providing insights into the solid-state supramolecular architecture of such compounds. This research is crucial for understanding the crystal structure and properties of quinolone derivatives (Bauer et al., 2009).

Anticancer Activity

  • Potential in Cancer Research : A study by Gaber et al. (2021) synthesized new derivatives of quinoline-3-carboxylic acid and evaluated their anticancer effect against breast cancer cells. This highlights the potential of such compounds in the development of novel anticancer agents (Gaber et al., 2021).

properties

IUPAC Name

6-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRGGPBWRTYCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384487
Record name 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

66176-24-7
Record name 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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